molecular formula C10H13N3O B560697 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide CAS No. 102872-96-8

4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide

Cat. No.: B560697
CAS No.: 102872-96-8
M. Wt: 191.234
InChI Key: JABJHJHFINNIIZ-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a methyl group and a carboxamide group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-phenylenediamine with a suitable carbonyl compound, followed by the introduction of a methyl group and a carboxamide group through subsequent reactions. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and functionalization processes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family.

    2-Methylquinoxaline: A similar compound with a methyl group at the 2-position.

    3,4-Dihydroquinoxaline: A compound lacking the methyl and carboxamide groups.

Uniqueness: 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-2,3-dihydroquinoxaline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-12-6-7-13(10(11)14)9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABJHJHFINNIIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699314
Record name 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102872-96-8
Record name 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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